Product packaging for 4-Pyrimidin-2-ylbenzoyl chloride(Cat. No.:CAS No. 679806-84-9)

4-Pyrimidin-2-ylbenzoyl chloride

Cat. No.: B1321255
CAS No.: 679806-84-9
M. Wt: 218.64 g/mol
InChI Key: AQFRTZZTRGGBKO-UHFFFAOYSA-N
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Description

Contextualization within Modern Organic Synthesis and Medicinal Chemistry

In the quest for new pharmaceuticals and advanced materials, modern organic synthesis relies on efficient and versatile building blocks to construct complex molecular architectures. fishersci.ca 4-Pyrimidin-2-ylbenzoyl chloride serves as an exemplary tool in this context. Its structure is a deliberate convergence of a reactive functional group (acyl chloride) and a "privileged scaffold" (pyrimidine). The acyl chloride allows for straightforward covalent bond formation with a multitude of nucleophiles, while the pyrimidine (B1678525) core is a recurring motif in a vast number of biologically active compounds. sigmaaldrich.com

The strategic importance of this compound is amplified in medicinal chemistry, where the goal is to design and synthesize new molecules that can interact with biological targets to treat diseases. bldpharm.com The pyrimidine ring system is a cornerstone of many successful drugs, and the ability to easily incorporate it into new chemical entities is highly desirable. nih.gov By using this compound, researchers can rapidly generate libraries of novel pyrimidine-containing compounds for biological screening, accelerating the early stages of drug discovery. bldpharm.com

PropertyDataSource
Compound Name This compoundN/A
CAS Number 679806-84-9
Molecular Formula C11H7ClN2OInferred
Synonyms Benzoyl chloride, 4-(2-pyrimidinyl)-N/A

Overview of Acyl Halides in Constructive Chemical Transformations

Acyl halides, also known as acid halides, are a class of organic compounds derived from carboxylic acids by replacing the hydroxyl (-OH) group with a halogen. They possess the general formula R-CO-X, where R is an alkyl or aryl group, and X is a halogen. Acyl chlorides (X=Cl) are the most common and widely used members of this class.

The high reactivity of acyl halides makes them exceptionally useful as intermediates in organic synthesis. This reactivity stems from the electronic properties of the carbonyl group (C=O) and the fact that the halide is an excellent leaving group. The carbonyl carbon is electrophilic and highly susceptible to attack by nucleophiles, leading to a type of reaction known as nucleophilic acyl substitution. Through this pathway, acyl halides can be readily converted into a variety of other functional groups, including carboxylic acids, esters, amides, and anhydrides. This versatility makes them fundamental building blocks for constructing more complex molecules in both industrial and academic research.

Reactant (Nucleophile)ProductFunctional Group Formed
Water (H₂O)Carboxylic Acid-COOH
Alcohol (R'-OH)Ester-COOR'
Amine (R'-NH₂)Amide-CONHR'
Carboxylate (R'-COO⁻)Acid Anhydride-COOCO-R'

Historical and Contemporary Significance of Pyrimidine-Containing Molecular Scaffolds

The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 3, is a structure of immense biological and medicinal importance. Its historical significance is rooted in the very foundation of biochemistry, as pyrimidine derivatives form some of the fundamental building blocks of life. The nucleobases cytosine, thymine, and uracil (B121893) are pyrimidines that constitute the genetic code in DNA and RNA. Furthermore, essential vitamins such as thiamine (B1217682) (Vitamin B1) and riboflavin (B1680620) (Vitamin B2) contain a pyrimidine ring, highlighting its crucial role in biological processes.

In contemporary medicinal chemistry, the pyrimidine scaffold is considered a "privileged structure" due to its ability to bind to a wide range of biological targets, leading to diverse pharmacological activities. sigmaaldrich.com Over the past few decades, numerous pyrimidine derivatives have been developed as therapeutic agents for a wide variety of diseases. They are found in drugs with applications including anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular treatments. nih.gov The structural versatility of the pyrimidine ring allows chemists to modify it to fine-tune the pharmacological properties of a drug candidate, making it an enduring and attractive scaffold for the development of new medicines. sigmaaldrich.com

Compound NameTherapeutic Use
5-FluorouracilAnticancer
Zidovudine (AZT)Antiviral (HIV)
TrimethoprimAntibacterial
BarbitoneHypnotic Sedative
ImatinibAnticancer (Leukemia)
RosuvastatinCardiovascular (Cholesterol)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H7ClN2O B1321255 4-Pyrimidin-2-ylbenzoyl chloride CAS No. 679806-84-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-pyrimidin-2-ylbenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2O/c12-10(15)8-2-4-9(5-3-8)11-13-6-1-7-14-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQFRTZZTRGGBKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)C2=CC=C(C=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70610695
Record name 4-(Pyrimidin-2-yl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70610695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

679806-84-9
Record name 4-(Pyrimidin-2-yl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70610695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Pyrimidin 2 Ylbenzoyl Chloride

Established Synthetic Pathways

The traditional and most direct routes to 4-pyrimidin-2-ylbenzoyl chloride involve the chlorination of the parent carboxylic acid using various halogenating agents. These methods are foundational in organic synthesis for converting a relatively unreactive carboxylic acid into a highly reactive acyl chloride, suitable for subsequent reactions.

The conversion of 4-pyrimidin-2-ylbenzoic acid to its acyl chloride derivative is a classic nucleophilic acyl substitution reaction. The hydroxyl group of the carboxylic acid is a poor leaving group and must first be converted into a more reactive intermediate. Standard chlorinating agents accomplish this efficiently. The general reaction is as follows:

Reaction Scheme: C₁₁H₈N₂O₂ (4-Pyrimidin-2-ylbenzoic acid) + Chlorinating Agent → C₁₁H₇ClN₂O (this compound) + Byproducts

Commonly employed reagents for this transformation include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus pentachloride (PCl₅). atamanchemicals.comgoogle.com The choice of reagent can be influenced by the desired reaction conditions, scale, and ease of purification. For instance, reactions with thionyl chloride or oxalyl chloride are often favored because the inorganic byproducts are gaseous (SO₂, HCl, CO, CO₂), simplifying the isolation of the desired benzoyl chloride product. youtube.com

A typical laboratory synthesis would involve reacting 4-pyrimidin-2-ylbenzoic acid with an excess of the chlorinating agent, often in an inert solvent or neat, sometimes with gentle heating to drive the reaction to completion. youtube.com

Table 1: Typical Laboratory Conditions for the Synthesis of this compound

ReagentTypical ConditionsAdvantagesDisadvantages
Thionyl Chloride (SOCl₂) Reflux in neat SOCl₂ or with an inert solvent (e.g., toluene)Gaseous byproducts (SO₂, HCl) simplify workup. youtube.comReagent is corrosive and toxic.
Oxalyl Chloride ((COCl)₂) Reaction in an inert solvent (e.g., DCM, benzene) at room temperature, often with a DMF catalyst.Mild conditions, gaseous byproducts (CO, CO₂, HCl). orgsyn.orgMore expensive than SOCl₂.
Phosphorus Pentachloride (PCl₅) Mixing solids at room temp or gentle heating. atamanchemicals.comEffective for a wide range of carboxylic acids.Solid byproduct (POCl₃) requires separation via distillation. atamanchemicals.com

General Principles of Benzoyl Chloride Formation

The formation of a benzoyl chloride from a benzoic acid is a cornerstone transformation in organic chemistry, proceeding via nucleophilic acyl substitution. libretexts.org The mechanism, while varying slightly with the specific chlorinating agent, follows a general pattern:

Activation of the Carboxyl Group: The oxygen of the carboxylic acid's hydroxyl group attacks the electrophilic center of the chlorinating agent (e.g., the sulfur atom in SOCl₂).

Formation of a Reactive Intermediate: This initial step forms a highly reactive intermediate with an excellent leaving group (e.g., a chlorosulfite group when using SOCl₂).

Nucleophilic Attack by Chloride: A chloride ion, either from the reagent itself or present in the reaction mixture, acts as a nucleophile and attacks the electrophilic carbonyl carbon.

Elimination of the Leaving Group: The tetrahedral intermediate formed in the previous step collapses, reforming the carbonyl double bond and expelling the leaving group along with other byproducts (such as sulfur dioxide and a chloride ion), yielding the final acyl chloride. youtube.com

This general pathway underscores why direct conversion is necessary, as the hydroxide (B78521) ion (⁻OH) of an unactivated carboxylic acid is not readily displaced.

Table 2: Comparison of Common Chlorinating Agents for Benzoyl Chloride Synthesis

Chlorinating AgentFormulaBoiling PointByproductsKey Features
Thionyl ChlorideSOCl₂76 °CSO₂(g), HCl(g)Volatile, byproducts are gaseous, facilitating easy removal. youtube.com
Oxalyl Chloride(COCl)₂63-64 °CCO(g), CO₂(g), HCl(g)Highly reactive, used for mild conversions, often with a catalyst. orgsyn.org
Phosphorus PentachloridePCl₅160 °C (sublimes)POCl₃(l), HCl(g)Potent reagent, but produces a liquid byproduct that must be separated. atamanchemicals.com

Emerging Synthetic Approaches and Process Intensification

While traditional methods are robust, modern chemical synthesis prioritizes efficiency, safety, and sustainability. Research in acyl halide formation reflects these goals through the development of catalytic systems and greener protocols.

The use of catalysts can significantly accelerate the rate of acyl chloride formation, allowing for milder reaction conditions and often improving yields. A widely used catalyst, particularly with oxalyl chloride or thionyl chloride, is N,N-dimethylformamide (DMF). google.com Even in catalytic amounts, DMF reacts with the chlorinating agent to form the Vilsmeier reagent, an iminium salt which is a more powerful and reactive acylating agent for converting the carboxylic acid. google.comresearchgate.net

Other catalytic systems have been developed for benzoyl chloride production, though not yet specifically documented for the 4-pyrimidin-2-yl derivative. For example, industrial processes can involve Lewis acid catalysts like ferric chloride (FeCl₃) for syntheses starting from benzotrichloride. google.comgoogle.com Furthermore, visible-light photoredox catalysis represents a frontier in the generation of acyl radicals from various precursors, including acyl chlorides themselves, highlighting a modern approach to activating these functional groups for subsequent reactions. nih.govbeilstein-journals.org

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound, this involves several considerations:

Atom Economy: Using reagents like thionyl chloride or oxalyl chloride that produce gaseous byproducts is inherently more atom-economical and reduces waste compared to reagents that produce liquid or solid byproducts requiring disposal. youtube.com

Safer Reagents: Research into alternative chlorinating agents that are less hazardous than traditional ones is ongoing. For instance, the use of N-chlorosuccinimide (NCS) has been demonstrated for other types of chlorinations under photocatalytic conditions. organic-chemistry.org

Energy Efficiency: The use of effective catalysts can lower the activation energy of the reaction, reducing the need for high temperatures and thus conserving energy. google.com

Process Intensification: The adoption of technologies like continuous flow reactors can offer improved safety, better heat management, and more efficient production compared to traditional batch processing, representing a key area for the sustainable intensification of acyl chloride synthesis.

Advanced Purification and Isolation Techniques for Synthetic Intermediates

The purity of this compound is critical for its use in subsequent synthetic steps. Given its reactivity, especially towards moisture, purification must be conducted under anhydrous conditions.

Distillation: The most common method for purifying benzoyl chlorides is distillation under reduced pressure (vacuum distillation). google.comgoogle.com This technique allows the product to be distilled at a lower temperature, preventing thermal degradation and separating it from non-volatile starting materials, catalysts, or byproducts like phosphorus oxychloride. sciencemadness.org

Filtration: For crude products containing solid impurities or catalysts, filtration is a necessary first step. Industrial-scale processes may employ filtration through activated carbon to remove colored impurities and residual metal catalysts like ferric chloride, resulting in a higher quality product. google.com

Aqueous Washing: To remove residual acidic impurities such as HCl or unreacted carboxylic acid, the crude product (dissolved in an inert, water-immiscible solvent) can be carefully washed with a cold, dilute basic solution, such as aqueous sodium bicarbonate. atamanchemicals.com This must be followed by thorough drying with an anhydrous agent (e.g., sodium sulfate) to remove all traces of water.

Crystallization: While the product itself is a liquid or low-melting solid, purification of the solid starting material, 4-pyrimidin-2-ylbenzoic acid, via recrystallization is a crucial step to ensure the final product's purity. youtube.com

These techniques, used in combination, ensure the isolation of high-purity this compound, ready for use as a key synthetic intermediate.

Chemical Reactivity and Mechanistic Investigations of 4 Pyrimidin 2 Ylbenzoyl Chloride

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is the hallmark reaction of acyl chlorides, including 4-Pyrimidin-2-ylbenzoyl chloride. This class of reactions proceeds via a characteristic two-step addition-elimination mechanism. A nucleophile first attacks the electrophilic carbonyl carbon, leading to the formation of a transient tetrahedral intermediate. Subsequently, this intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group. The presence of the electron-withdrawing pyrimidine (B1678525) ring is anticipated to increase the partial positive charge on the carbonyl carbon, thereby activating it for nucleophilic attack and potentially increasing the reaction rate compared to unsubstituted benzoyl chloride.

The reaction of this compound with primary or secondary amines, known as aminolysis, serves as a robust and efficient method for the formation of corresponding N-substituted benzamides. This reaction is fundamental in medicinal chemistry for linking molecular fragments. For instance, in the synthesis of novel therapeutic agents, related pyrimidine-containing benzamides are synthesized through this pathway. The reaction typically proceeds rapidly at room temperature, often in the presence of a non-nucleophilic base (like triethylamine or pyridine) to neutralize the hydrochloric acid byproduct.

A key application of this chemistry is in the synthesis of complex molecules with potential biological activity. While direct examples with this compound are not extensively detailed in publicly accessible literature, the synthesis of related structures, such as N-aryl-4-aryl-2-pyrimidinamines, utilizes the condensation of aryl guanidines, which is mechanistically related to amide formation nih.gov. The general procedure for such reactions involves the dropwise addition of the amine to a solution of the acyl chloride in an aprotic solvent.

Table 1: Representative Aminolysis Reaction

Reactant A Reactant B Product Conditions

Esterification is achieved by reacting this compound with alcohols or phenols. This reaction also follows the nucleophilic acyl substitution mechanism, with the hydroxyl group of the alcohol acting as the nucleophile. The reaction is typically carried out in the presence of a base, such as pyridine, which not only scavenges the HCl produced but can also act as a nucleophilic catalyst.

While specific studies detailing the esterification of this compound are sparse, a well-established analogous procedure involves the conversion of a structurally similar substituted benzoic acid into its acyl chloride with thionyl chloride (SOCl₂), followed by reaction with various hydroxyl-containing compounds to yield the corresponding esters researchgate.net. This method underscores the general applicability of the reaction. The process involves first forming the acid chloride from 4-(pyrimidin-2-yl)benzoic acid and then reacting it in situ or after isolation with the desired alcohol.

Table 2: General Esterification Reaction

Reactant A Reactant B Product Conditions

Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, used to install an acyl group onto an aromatic ring. The reaction requires a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), which coordinates to the halogen of the acyl chloride, facilitating the formation of a highly electrophilic acylium ion. This acylium ion is then attacked by an electron-rich aromatic substrate.

However, the use of this compound as a reagent in Friedel-Crafts acylation is expected to be challenging. The pyrimidine ring is a strongly electron-withdrawing group due to the inductive and mesomeric effects of its two nitrogen atoms. This property would destabilize the formation of the requisite acylium ion intermediate ([4-(pyrimidin-2-yl)C₆H₄C=O]⁺), thereby increasing the activation energy and reducing the feasibility of the reaction compared to simpler benzoyl chlorides. No specific examples of this compound being successfully employed in Friedel-Crafts acylation are readily found in the literature, which may be a reflection of this reduced reactivity. The product of such a reaction, a ketone, would also form a stable complex with the Lewis acid catalyst, necessitating stoichiometric rather than catalytic amounts of the Lewis acid rsc.org.

Role of the Pyrimidine Heterocycle in Directing Reactivity

The pyrimidine ring is not merely a passive substituent; it actively modulates the chemical properties of the entire molecule through a combination of electronic and steric effects.

Electronic Effects: The primary influence of the pyrimidine ring is its strong electron-withdrawing nature. This is a result of two key factors:

Inductive Effect (-I): The two nitrogen atoms are highly electronegative and pull electron density away from the attached benzene ring through the sigma bond framework.

Mesomeric Effect (-M): The nitrogen atoms can participate in resonance, delocalizing electron density from the benzene ring into the pyrimidine heterocycle.

This net electron withdrawal has a dichotomous effect on reactivity:

Activation towards Nucleophilic Acyl Substitution: By pulling electron density away from the benzoyl moiety, the pyrimidine ring increases the electrophilicity of the carbonyl carbon. This makes the acyl chloride more reactive towards nucleophiles, as seen in aminolysis and esterification.

Deactivation in Electrophilic Reactions: The electron-withdrawing nature of the pyrimidine ring deactivates the attached phenyl ring towards electrophilic attack. More importantly, it destabilizes any positive charge that would form on the acyl carbon, as in the acylium ion necessary for Friedel-Crafts reactions.

Steric Effects: The 2-pyrimidinyl group is a planar, aromatic heterocycle. While rotation around the C-C bond connecting it to the phenyl ring is possible, the hydrogens at positions 4 and 6 of the pyrimidine ring can create steric hindrance. This may influence the approach of particularly bulky nucleophiles to the carbonyl carbon, potentially slowing the reaction rate compared to less hindered acyl chlorides. However, for most common nucleophiles, this effect is likely minimal.

The regiochemical and stereochemical outcomes of reactions involving this compound are dictated by the inherent mechanism of each reaction type.

Nucleophilic Acyl Substitution: In reactions like aminolysis and esterification, the site of reaction is predetermined at the highly electrophilic carbonyl carbon. Therefore, regioselectivity with respect to the this compound molecule is not a variable. The stereochemical outcome is only relevant if the reacting nucleophile (amine or alcohol) is chiral. In such cases, the reaction typically proceeds with retention of configuration at the chiral center of the nucleophile, as the bond to the chiral center is not broken.

Electrophilic Aromatic Substitution (Friedel-Crafts Acylation): In the hypothetical case of a Friedel-Crafts acylation using this reagent, the regiochemical outcome would be determined by the directing effects of the substituents already present on the aromatic substrate being acylated, not by the acylating agent itself. Activating groups (e.g., -OR, -CH₃) on the substrate direct the incoming acyl group to the ortho and para positions, while deactivating groups (e.g., -NO₂, -CN) direct it to the meta position nih.govmdpi.comgoogle.com.

Kinetics and Mechanistic Studies of this compound Transformations

Detailed kinetic and mechanistic studies specifically focused on this compound are not extensively available in publicly accessible literature. However, the reactivity of this compound can be inferred from the well-established principles governing the transformations of substituted benzoyl chlorides. The presence of the electron-withdrawing pyrimidin-2-yl group at the para-position is expected to significantly influence the reaction rates and mechanisms of nucleophilic acyl substitution.

The transformations of this compound, such as hydrolysis, alcoholysis, and aminolysis, are anticipated to proceed primarily through a bimolecular nucleophilic acyl substitution (SN2-like) mechanism. This is in line with studies on other benzoyl chlorides bearing electron-withdrawing substituents, which tend to favor an associative pathway.

General Mechanistic Considerations:

The generally accepted mechanism for nucleophilic acyl substitution on a benzoyl chloride involves the initial attack of a nucleophile on the electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate involves the departure of the chloride leaving group, resulting in the formation of the final product.

For this compound, the pyrimidinyl group's electron-withdrawing nature is expected to increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. However, this effect could be counteracted by the potential for the pyrimidine ring to stabilize the transition state.

Influence of the Pyrimidinyl Group on Reactivity:

The pyrimidin-2-yl substituent is known to be electron-deficient, which has a dual effect on the reactivity of the benzoyl chloride moiety. On one hand, it enhances the partial positive charge on the carbonyl carbon, which should accelerate the rate of nucleophilic attack. On the other hand, it can destabilize the formation of a full positive charge on the carbonyl carbon, which would be characteristic of a dissociative (SN1-like) mechanism. Consequently, a concerted or associative SN2-like mechanism is the most probable pathway for its transformations.

Hypothetical Kinetic Data for Solvolysis:

While specific experimental data is unavailable, a comparative analysis can be made with other substituted benzoyl chlorides. The following table presents hypothetical rate constants for the solvolysis of this compound in comparison to benzoyl chloride and a benzoyl chloride with an electron-donating group, illustrating the expected trend.

CompoundSubstituentSolvent System (80% Ethanol/20% Water)Hypothetical First-Order Rate Constant (k) at 25°C (s⁻¹)
4-Methoxybenzoyl chloride4-OCH₃ (electron-donating)80% Ethanol/20% Water1.5 x 10⁻³
Benzoyl chlorideH (neutral)80% Ethanol/20% Water6.2 x 10⁻⁵
This compound4-Pyrimidin-2-yl (electron-withdrawing)80% Ethanol/20% Water8.5 x 10⁻⁴

Note: The data in this table is hypothetical and intended for illustrative purposes to show expected reactivity trends based on substituent electronic effects.

The enhanced rate constant for this compound compared to benzoyl chloride in this hypothetical scenario is attributed to the increased electrophilicity of the carbonyl carbon due to the electron-withdrawing nature of the pyrimidine ring.

Mechanistic Investigations through Computational Studies:

In the absence of experimental kinetic data, computational studies would be invaluable for elucidating the reaction mechanism of this compound transformations. Density Functional Theory (DFT) calculations could be employed to model the reaction pathways for hydrolysis, alcoholysis, and aminolysis. Such studies would allow for the determination of transition state geometries, activation energies, and the thermodynamic favorability of different potential mechanisms (e.g., concerted vs. stepwise).

A hypothetical computational study might reveal the following activation energies for the hydrolysis reaction via an SN2-like mechanism:

Reaction StepHypothetical Calculated Activation Energy (kcal/mol)
Formation of Tetrahedral Intermediate15.2
Collapse of Tetrahedral Intermediate5.8

Note: The data in this table is hypothetical and represents plausible outcomes from a computational chemistry study.

These hypothetical values suggest that the formation of the tetrahedral intermediate is the rate-determining step, which is typical for nucleophilic acyl substitution reactions.

Advanced Applications of 4 Pyrimidin 2 Ylbenzoyl Chloride in Complex Molecular Construction

Development of Biologically Active Compounds

The inherent biological relevance of the pyrimidine (B1678525) nucleus has positioned 4-Pyrimidin-2-ylbenzoyl chloride as a valuable precursor in the development of various bioactive compounds. Its ability to readily couple with amines, alcohols, and other nucleophiles allows for its incorporation into diverse molecular scaffolds.

The pyrimidine ring is a fundamental component of nucleobases and a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents. This compound is a logical precursor for the synthesis of novel pharmaceutical candidates, particularly those requiring a 2-substituted pyrimidine linked via an amide bridge.

One significant area of application is in the development of positive allosteric modulators (PAMs) for muscarinic acetylcholine receptors, such as the M1 subtype (M1 mAChR), which are targets for treating cognitive deficits in conditions like Alzheimer's disease. acs.org Research has identified compounds based on a 6-phenylpyrimidin-4-one scaffold as potent M1 mAChR PAMs. acs.org The synthesis of derivatives of this scaffold involves the creation of amide linkages where this compound serves as an ideal acylating agent to introduce the pyrimidine-benzoyl moiety. The reaction involves the nucleophilic acyl substitution of the chloride with an amine on a core structure to yield the final, pharmacologically active modulator.

Precursor CompoundTarget Pharmaceutical ClassTherapeutic Target
This compoundPositive Allosteric Modulators (PAMs)M1 Muscarinic Acetylcholine Receptor (M1 mAChR)
2-Substituted PyrimidinesAnalgesic and CNS DepressantsCentral Nervous System
Pyrimidine DerivativesAnti-Fibrotic AgentsHepatic Stellate Cells

This table showcases potential pharmaceutical applications derived from pyrimidine-based precursors.

The pyrimidine framework is integral to a significant number of commercial agrochemicals, including fungicides, herbicides, and insecticides. nih.gov Pyrimidine-based fungicides, for instance, often function by inhibiting critical cellular processes in phytopathogenic fungi, such as the biosynthesis of essential amino acids or the function of respiratory enzymes. acs.orgnih.gov

This compound is a key intermediate for synthesizing pyrimidine derivatives that contain an amide moiety, a common structural feature in modern fungicides. frontiersin.org By reacting this compound with various substituted anilines or other amino-containing heterocyclic compounds, chemists can generate extensive libraries of novel pyrimidine-amide compounds for bioactivity screening. frontiersin.org For example, studies have shown that pyrimidine derivatives containing an amide linkage exhibit potent fungicidal activity against pathogens like Phomopsis sp. and Botrytis cinerea. frontiersin.org The synthesis of these active molecules relies on the precise and efficient formation of the amide bond, a reaction for which this compound is perfectly suited.

Agrochemical ClassMode of Action (Example)Pathogen/Pest Target (Example)
FungicidesInhibition of NADH oxidoreductase acs.orgnih.govBotrytis cinerea, Phomopsis sp. frontiersin.org
HerbicidesInhibition of amino acid synthesisBroadleaf weeds, grasses
InsecticidesDisruption of nervous system functionVarious insect pests

This table illustrates the role of pyrimidine intermediates in developing diverse agrochemicals.

In proteomics, the study of proteins, chemical reagents are essential for tasks such as protein labeling, cross-linking, and quantification. The unique properties of the pyrimidine ring make it a useful tag for mass spectrometry-based analysis. Research has demonstrated the utility of pyrimidine-based reagents for the stable-isotope labeling of peptides, enabling comparative quantitative proteomics. nih.govresearchgate.net A pyrimidine-based labeling reagent, 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine (DMMSP), was developed for cysteine-specific labeling, which enhances the mass spectrometry signal and allows for accurate quantification. nih.govresearchgate.net

Given its reactive acyl chloride group, this compound can function as a specialty reagent to covalently attach the pyrimidine-benzoyl group to proteins. This reaction typically targets the primary amine groups of lysine residues or the N-terminus of peptides under basic conditions. The attached pyrimidine ring can serve multiple purposes:

Mass Tag: The known mass of the tag allows for precise identification of labeled peptides.

Ionization Enhancer: The nitrogenous pyrimidine ring can improve ionization efficiency in mass spectrometry, leading to enhanced sensitivity. sci-hub.se

Affinity Probe: When immobilized on a solid support, pyrimidine derivatives can be used as affinity probes to capture and identify specific protein binding partners, such as protein kinases. nih.gov

Functionalization and Derivatization Strategies

Beyond its role as a building block for bioactive molecules, this compound is a powerful tool for chemical derivatization, particularly in analytical chemistry where enhancing the detection of target analytes is crucial.

Many biologically important molecules, such as amino acids, biogenic amines, and pharmaceuticals, lack a strong chromophore or fluorophore, making them difficult to detect at low concentrations using standard High-Performance Liquid Chromatography (HPLC) techniques. sdiarticle4.com Chemical derivatization is a process that modifies an analyte to make it more easily detectable. sdiarticle4.com Benzoyl chloride and its analogues are well-established derivatizing agents that react with primary and secondary amines, phenols, and thiols. nih.govnih.gov

This compound is particularly advantageous as a derivatizing agent for several HPLC detection methods:

HPLC-UV: The pyrimidine ring is an effective chromophore that absorbs ultraviolet (UV) light. By tagging an analyte with this reagent, the resulting derivative can be readily detected and quantified with high sensitivity using a standard HPLC-UV detector. sdiarticle4.com

HPLC-FLD: While not inherently fluorescent itself, the attachment of the rigid, aromatic pyrimidine-benzoyl structure to an analyte can induce or enhance fluorescence in the resulting derivative, enabling highly sensitive detection with a fluorescence detector (FLD). The specific photophysical properties would depend on the final structure of the derivatized analyte.

HPLC-MS: In mass spectrometry (MS), derivatization with this compound improves analysis in two ways. First, adding the relatively nonpolar benzoyl group increases the retention of polar analytes on reversed-phase HPLC columns, improving chromatographic separation. nih.gov Second, the tag enhances ionization efficiency and provides a predictable fragmentation pattern during tandem mass spectrometry (MS/MS), which aids in both quantification and structural confirmation of the analyte. nih.gov

Analytical TechniqueEnhancement Provided by DerivatizationTarget Functional Groups
HPLC-UVIntroduction of a strong chromophore (pyrimidine ring)Amines, Phenols, Thiols
HPLC-FLDPotential formation of a fluorescent derivativeAmines, Phenols
HPLC-MSImproved chromatographic retention and ionization efficiencyAmines, Phenols, Thiols

This interactive data table summarizes the analytical enhancements provided by derivatization with this compound.

Molecular probes are specialized molecules designed to detect or interact with specific targets, such as ions, enzymes, or other biomolecules, often signaling their presence through a change in fluorescence. Pyrimidine-based structures are frequently used as core components of fluorescent probes due to their favorable photophysical properties and synthetic accessibility. rsc.orgresearchgate.netnih.gov

The reactive nature of this compound makes it an excellent synthon for constructing novel molecular probes. It can be used to covalently link the pyrimidine moiety, which can act as a fluorophore or a component of one, to a recognition element (a group that specifically binds to the target). For example, a two-photon fluorescent probe based on a pyrimidine 2-isothiocyanate was synthesized for bioimaging applications by coupling it to biomolecules. rsc.org Similarly, this compound can be used to attach the pyrimidine unit to targeting ligands, peptides, or other molecular frameworks. This strategy allows for the development of custom probes for various applications, including:

Fluorescent Bioimaging: Creating probes that accumulate in specific cellular compartments (e.g., mitochondria or lipid droplets) and report on the local environment, such as pH changes. researchgate.netnih.gov

Sensing: Designing chemosensors where the binding of a target analyte to the recognition part of the probe modulates the fluorescence of the pyrimidine moiety, allowing for quantitative detection.

Design and Synthesis of Advanced Materials

The unique molecular architecture of this compound, which combines a reactive acyl chloride group with a metal-coordinating pyrimidine ring, positions it as a versatile building block for the creation of advanced materials. Its application extends to the synthesis of high-performance polymers and the construction of functional metal-organic frameworks (MOFs), enabling the development of materials with tailored thermal, mechanical, and electrochemical properties.

Synthesis of Novel Polyamides and Polyesters

The presence of the benzoyl chloride moiety in this compound allows for its use as a monomer in polycondensation reactions. This reactivity is analogous to that of other benzoyl chloride derivatives used in polymer chemistry. By reacting with suitable diamine or diol comonomers, it can be incorporated into the backbone of polyamides and polyesters, respectively. The inclusion of the pyrimidine ring into the polymer chain is anticipated to impart unique characteristics to the resulting materials.

The nitrogen atoms in the pyrimidine ring can introduce increased rigidity and polarity to the polymer backbone, potentially leading to enhanced thermal stability and modified solubility. Furthermore, the pyrimidine unit offers sites for post-polymerization modification or for influencing the polymer's interaction with other substances.

Research into heterocyclic polymers has demonstrated that the incorporation of such rings can lead to materials with high glass transition temperatures and excellent thermal stability. For instance, polyimides containing pyrimidine nuclei have been shown to exhibit good thermal properties and solubility. While specific studies on polymers derived from this compound are not extensively documented, the principles of polymer chemistry suggest its potential for creating novel materials with desirable properties.

Table 1: Predicted Thermal Properties of a Hypothetical Polyamide Derived from this compound and 4,4'-Oxydianiline

PropertyPredicted Value
Glass Transition Temperature (Tg)250 - 280 °C
Decomposition Temperature (Td) (5% weight loss)450 - 480 °C
Inherent Viscosity0.8 - 1.2 dL/g

Note: The data in this table are hypothetical and extrapolated from known properties of similar aromatic polyamides containing heterocyclic units.

Precursor for Metal-Organic Frameworks (MOFs)

Metal-organic frameworks are a class of porous materials constructed from metal ions or clusters linked by organic ligands. The pyrimidine moiety of this compound, after conversion to its corresponding carboxylate, 4-(pyrimidin-2-yl)benzoic acid, can act as a multitopic ligand for the construction of MOFs. The nitrogen atoms of the pyrimidine ring and the oxygen atoms of the carboxylate group can coordinate with metal centers to form extended, porous networks.

The synthesis of MOFs using ligands structurally similar to 4-(pyrimidin-2-yl)benzoic acid, such as those containing pyridine or triazole rings, has been well-established. These materials often exhibit interesting properties, including high surface areas, tunable pore sizes, and potential applications in gas storage, separation, and catalysis. nih.govrsc.orgnih.gov The specific geometry and electronic properties of the pyrimidine ring in a ligand derived from this compound could lead to the formation of novel MOF topologies with unique functional characteristics.

For example, the use of 3-nitro-4-(pyridin-4-yl)benzoic acid has led to the synthesis of MOFs with interesting photoluminescent and gas adsorption properties. nih.gov This suggests that a pyrimidine-containing analogue could similarly yield functional materials. The synthesis would typically involve the hydrothermal or solvothermal reaction of the corresponding carboxylic acid with a metal salt.

Table 2: Potential Characteristics of a Hypothetical MOF Synthesized from 4-(Pyrimidin-2-yl)benzoic Acid and Zinc Nitrate

CharacteristicPotential Feature
TopologyNovel 3D framework
PorosityMicroporous with potential for gas adsorption
Surface Area (BET)500 - 1500 m²/g
Potential ApplicationGas separation, catalysis, luminescence

Note: The data in this table are hypothetical and based on the characteristics of existing MOFs with analogous N-heterocyclic carboxylate ligands.

Frontiers in Research and Future Directions for 4 Pyrimidin 2 Ylbenzoyl Chloride

Integration into Multicomponent Reaction (MCR) Cascades

Multicomponent reactions (MCRs), wherein three or more reactants combine in a single synthetic operation to form a complex product, represent a highly efficient and atom-economical approach to chemical synthesis. beilstein-journals.orgnih.gov The incorporation of 4-pyrimidin-2-ylbenzoyl chloride into MCR cascades could unlock novel pathways to diverse heterocyclic scaffolds.

The acyl chloride functionality of this compound makes it an ideal candidate for isocyanide-based MCRs, such as the Ugi and Passerini reactions. In a Ugi four-component reaction (U-4CR), an aldehyde, an amine, a carboxylic acid, and an isocyanide react to form an α-acylamino carboxamide. By replacing the carboxylic acid component with this compound, it is conceivable to generate a library of complex molecules bearing the 4-(pyrimidin-2-yl)benzoyl moiety. The pyrimidine (B1678525) ring itself could influence the reaction's stereochemical outcome and the biological activity of the resulting products.

Furthermore, the pyrimidine nitrogen atoms could potentially participate in the reaction cascade, leading to novel post-condensation modifications or entirely new reaction pathways. For instance, after the initial MCR, the pyrimidine ring could undergo intramolecular cyclization with a suitably positioned functional group introduced by one of the other reactants. This would provide rapid access to complex, polycyclic systems that are often challenging to synthesize via traditional multistep methods. nih.gov

Table 1: Potential Multicomponent Reactions Involving this compound

MCR TypeReactantsPotential Product Scaffold
Ugi ReactionAldehyde, Amine, Isocyanide, this compoundα-(4-(Pyrimidin-2-yl)benzamido) carboxamides
Passerini ReactionAldehyde, Isocyanide, this compoundα-(4-(Pyrimidin-2-yl)benzoyloxy) carboxamides
Kabachnik–FieldsAldehyde, Amine, Dialkyl phosphite, this compound (post-modification)α-Aminophosphonates with a 4-(pyrimidin-2-yl)benzoyl group

Catalysis and Organocatalysis with this compound Derivatives

While this compound is primarily a reactive building block, its derivatives hold potential for applications in catalysis and organocatalysis. Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a sustainable alternative to traditional metal-based catalysis. acs.org

Derivatives of this compound, where the acyl chloride is converted into a more stable functional group capable of participating in catalytic cycles, are of significant interest. For example, the pyrimidine nitrogen atoms can act as hydrogen bond donors or acceptors, a key interaction in many organocatalytic transformations. By strategically modifying the benzoyl portion of the molecule, it may be possible to create bifunctional catalysts.

One promising avenue is the development of chiral organocatalysts. The synthesis of enantiomerically pure derivatives of this compound, for instance, by introducing a chiral amine to form a stable amide, could yield catalysts for asymmetric synthesis. The pyrimidine ring could serve as a rigid scaffold to orient the catalytic groups and the substrate, thereby inducing high levels of stereocontrol.

Table 2: Potential Catalytic Applications of this compound Derivatives

Derivative TypePotential Catalytic RoleExample Reaction
Chiral AmidesAsymmetric OrganocatalystMichael Additions, Aldol Reactions
N-OxidesLewis Base CatalystSilylation Reactions
Metal ComplexesLigand in Transition Metal CatalysisCross-Coupling Reactions

Computational Chemistry and Spectroscopic Characterization of Reaction Pathways

A thorough understanding of the reaction mechanisms and structural properties of molecules derived from this compound is crucial for their rational design and application. Computational chemistry and modern spectroscopic techniques are indispensable tools in this endeavor.

Density Functional Theory (DFT) and Molecular Dynamics Simulations

Density Functional Theory (DFT) calculations can provide deep insights into the electronic structure, reactivity, and reaction pathways involving this compound. DFT can be employed to:

Predict Reactivity: Calculate molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps to identify the most reactive sites for nucleophilic and electrophilic attack.

Elucidate Reaction Mechanisms: Model the transition states and intermediates of reactions involving this compound to understand the reaction kinetics and thermodynamics. This is particularly valuable for complex MCR cascades.

Simulate Spectroscopic Properties: Predict NMR, IR, and UV-Vis spectra to aid in the characterization of novel products.

Molecular dynamics (MD) simulations can be used to study the conformational dynamics of larger molecules derived from this compound and their interactions with other molecules, such as biological targets.

Spectroscopic and Spectrometric Elucidation of Reaction Products

The unambiguous characterization of novel compounds synthesized from this compound relies on a combination of spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of the products. 2D NMR techniques, such as COSY, HSQC, and HMBC, are essential for establishing connectivity in complex molecules.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is critical for determining the exact molecular formula of new compounds. Techniques like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are commonly used.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: IR spectroscopy helps to identify key functional groups, such as carbonyls and amides, while UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated pyrimidine and benzene rings.

X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides the definitive three-dimensional structure, confirming connectivity and stereochemistry.

Sustainable Chemical Manufacturing and Process Optimization

The principles of green chemistry are increasingly important in the synthesis of all chemical compounds, including this compound and its derivatives. Future research should focus on developing sustainable and optimized manufacturing processes.

Key areas for improvement include:

Greener Solvents: Replacing hazardous solvents with more environmentally benign alternatives, such as water, ethanol, or supercritical fluids. The use of deep eutectic solvents is also a promising green approach. ekb.eg

Catalytic Methods: Employing catalytic methods, including biocatalysis and reusable heterogeneous catalysts, to reduce waste and energy consumption. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of starting material atoms into the final product, a hallmark of MCRs. nih.gov

Process Intensification: Utilizing technologies like flow chemistry and microwave-assisted synthesis to improve reaction efficiency, reduce reaction times, and enhance safety.

Table 3: Green Chemistry Metrics for Process Optimization

MetricDescriptionGoal
Atom Economy(MW of product / Σ MW of reactants) x 100%Maximize
E-Factor(Total waste in kg) / (kg of product)Minimize
Process Mass Intensity (PMI)(Total mass in a process) / (Mass of product)Minimize
Reaction Mass Efficiency (RME)(Mass of product / Mass of reactants) x 100%Maximize

By focusing on these frontiers, the scientific community can unlock the full potential of this compound as a versatile tool for the synthesis of novel molecules with a wide range of potential applications.

Q & A

Basic Questions

Q. What are the recommended storage conditions for 4-Pyrimidin-2-ylbenzoyl chloride to ensure its stability?

  • Answer: The compound must be stored at temperatures below 4°C in airtight, moisture-resistant containers to prevent hydrolysis or decomposition. Acyl chlorides are highly reactive toward water, and cold storage minimizes thermal degradation . Purity (≥97%) should be verified via elemental analysis or HPLC prior to use to ensure stability during experiments.

Q. What spectroscopic methods are commonly employed to confirm the structure of this compound?

  • Answer: Standard characterization includes:

  • IR spectroscopy to identify the carbonyl (C=O) stretch (~1770–1810 cm⁻¹) and aromatic C-Cl vibrations.
  • ¹H/¹³C NMR to resolve the pyrimidine ring protons (δ 8.5–9.5 ppm) and benzoyl chloride aromatic signals.
  • ESI-MS to confirm molecular weight (218.63 g/mol) and fragmentation patterns .

Q. What safety precautions are necessary when handling this compound in the laboratory?

  • Answer: Use gloves, goggles, and a fume hood to avoid inhalation or skin contact. The compound may release HCl vapors upon hydrolysis. In case of exposure, rinse thoroughly with water and seek medical attention. Safety protocols align with SDS guidelines for reactive acyl chlorides .

Advanced Research Questions

Q. How can researchers address discrepancies in reported melting points or spectral data for this compound across different studies?

  • Answer: Discrepancies often arise from impurities or polymorphic forms. To resolve:

  • Perform thermogravimetric analysis (TGA) to assess thermal stability and decomposition thresholds (reported mp: 172.5–175°C) .
  • Cross-validate purity via HPLC or elemental analysis (e.g., C: 60.43%, H: 3.22%, N: 12.81% for C₁₁H₇ClN₂O).
  • Compare spectral data with authenticated references, such as NIST Chemistry WebBook entries .

Q. What strategies are effective in minimizing hydrolysis during synthetic applications of this compound?

  • Answer:

  • Conduct reactions under anhydrous conditions (e.g., dried solvents, inert argon/nitrogen atmosphere).
  • Use Schlenk techniques or molecular sieves to scavenge trace moisture.
  • Optimize reaction kinetics by adding the acyl chloride dropwise to nucleophiles (e.g., amines, alcohols) at 0–5°C to suppress side reactions .

Q. How does the pyrimidine ring influence the reactivity of this compound in nucleophilic acyl substitution reactions?

  • Answer: The electron-deficient pyrimidine ring enhances the electrophilicity of the carbonyl carbon via resonance withdrawal, accelerating nucleophilic attack. This effect is critical in synthesizing amides or esters with heterocyclic scaffolds (e.g., benzimidazoles or pyridyl derivatives). Mechanistic studies using DFT calculations or kinetic isotope effects can further elucidate substituent impacts .

Data Contradiction Analysis

Example Scenario: Conflicting NMR data for the pyrimidine protons.

  • Resolution Steps:
    • Re-examine solvent effects (e.g., DMSO-d₆ vs. CDCl₃) and calibration standards.
    • Compare with 2D NMR (COSY, HSQC) to assign coupling patterns unambiguously .
    • Validate against synthesized analogs (e.g., 4-chlorobenzyl chloride derivatives) to identify shifts caused by steric or electronic factors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.